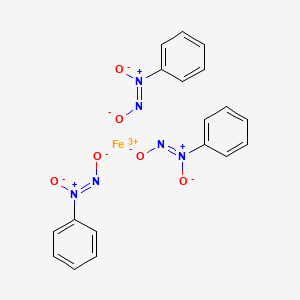
Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron is an iron-containing compound with the chemical formula [Fe{(O-N = O)C6H4NHO}3]. It is known for its red crystalline structure and stability at room temperature. This compound decomposes upon heating, producing ferrous oxide .
Preparation Methods
The synthesis of Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron typically involves the reaction of iron salts with N-hydroxy-N-nitrosophenylamine under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: The phenylamine groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of certain polymers and as a stabilizer in some industrial processes.
Mechanism of Action
The mechanism of action of Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron involves its interaction with molecular targets such as enzymes and proteins. The compound can donate or accept electrons, facilitating redox reactions. This property is crucial in its role as a catalyst and in biological systems where it may influence iron metabolism pathways .
Comparison with Similar Compounds
Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron can be compared with similar compounds such as:
Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)aluminium: This compound has similar structural properties but contains aluminum instead of iron.
N-Nitroso-N-phenylhydroxylamine:
Properties
CAS No. |
14319-01-8 |
|---|---|
Molecular Formula |
C18H15FeN6O6 |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
iron(3+);(Z)-oxido-oxidoimino-phenylazanium |
InChI |
InChI=1S/3C6H6N2O2.Fe/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7-; |
InChI Key |
CCOJHLAEDKVZQX-LWTKGLMZSA-K |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].[Fe+3] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















